

2,2,4-Trimethyl-3-pentanol as a sterically hindered alcohol

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Compound of Interest

Compound Name: 2,2,4-Trimethyl-3-pentanol

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Application Notes & Protocols: 2,2,4-Trimethyl-3-pentanol

A Technical Guide for Researchers on the Utility of a Highly Hindered Secondary Alcohol in Organic Synthesis

Abstract

This document provides a detailed technical guide on **2,2,4-trimethyl-3-pentanol**, a unique secondary alcohol characterized by significant steric hindrance around its hydroxyl group. This steric bulk, arising from adjacent tert-butyl and isopropyl groups, profoundly influences its chemical reactivity, rendering it a poor nucleophile while retaining its proton-donating ability. These notes explore the implications of this structure, offering insights into its limited reactivity in standard transformations like oxidation and esterification, and providing detailed protocols that serve as both practical guides and pedagogical examples of steric effects in organic chemistry.

Introduction: The Molecular Architecture of Steric Hindrance

2,2,4-Trimethyl-3-pentanol, with the chemical formula C₈H₁₈O, is an aliphatic secondary alcohol.^{[1][2]} Its structure is distinguished by a hydroxyl (-OH) group at the C3 position, which is flanked by a bulky tert-butyl group at C2 and an isopropyl group at C4. This arrangement

creates a sterically congested environment around the hydroxyl functional group, which is the primary determinant of its chemical behavior.

In contrast to less hindered alcohols like 2-propanol or 3-pentanol, the hydroxyl group of **2,2,4-trimethyl-3-pentanol** is shielded from attack by incoming reagents. This steric inhibition makes it an intriguing substrate for studying the limits of chemical reactions and a useful tool in specific synthetic contexts where minimal nucleophilicity is required.

Caption: Molecular structure of **2,2,4-trimethyl-3-pentanol**.

Physicochemical and Spectroscopic Properties

A summary of key physical and chemical properties is essential for experimental design, including solvent selection and purification strategies.

Property	Value	Source
Molecular Formula	C8H18O	[1] [2] [3] [4]
Molecular Weight	130.23 g/mol	[1] [3] [5]
CAS Number	5162-48-1	[1] [2]
Appearance	Colorless Liquid	N/A
Density	0.828 g/mL	[6]
Boiling Point	~150-153 °C (423.15 K)	[7]
Melting Point	-11 °C	[6]
Refractive Index	1.427	[6]
Solubility	Soluble in organic solvents; limited solubility in water.	N/A

Spectroscopic Data Insights:

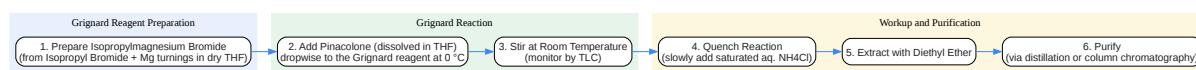
- IR Spectroscopy: The infrared spectrum prominently features a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol.[\[1\]](#)[\[4\]](#)

- **¹H NMR Spectroscopy:** The proton NMR spectrum will show complex splitting patterns. Key signals include a doublet for the six methyl protons of the isopropyl group, a singlet for the nine protons of the tert-butyl group, and distinct multiplets for the CH protons.
- **Mass Spectrometry:** The mass spectrum shows characteristic fragmentation patterns useful for identification.[2]

Synthesis Protocol: Grignard Reaction

2,2,4-Trimethyl-3-pentanol can be synthesized via the Grignard reaction, which is a robust method for forming carbon-carbon bonds. The protocol below describes the addition of an isopropyl Grignard reagent to pinacolone (tert-butyl methyl ketone).

Workflow: Synthesis of **2,2,4-Trimethyl-3-pentanol**



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Caption: Experimental workflow for the synthesis of **2,2,4-trimethyl-3-pentanol**.

Detailed Protocol:

- **Apparatus Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
- **Grignard Reagent Formation:** Place magnesium turnings in the flask. Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction. Slowly add a solution of isopropyl bromide in anhydrous THF via the dropping funnel. The reaction is exothermic and should be controlled. Reflux the mixture until most of the magnesium has been consumed.

- **Addition of Ketone:** Cool the Grignard reagent to 0 °C using an ice bath. Add a solution of pinacolone in anhydrous THF dropwise from the dropping funnel.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Quenching:** Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** Purify the crude product by vacuum distillation to obtain **2,2,4-trimethyl-3-pentanol** as a colorless liquid.

Application Notes & Experimental Protocols

The utility of **2,2,4-trimethyl-3-pentanol** lies in its resistance to reactions that other secondary alcohols readily undergo.

Application I: Resistance to Oxidation

Secondary alcohols are typically oxidized to ketones using a variety of oxidizing agents.^{[8][9]} However, the steric bulk surrounding the hydroxyl group in **2,2,4-trimethyl-3-pentanol** makes it highly resistant to oxidation under standard conditions. This protocol demonstrates this inherent lack of reactivity.

Protocol: Attempted Oxidation with Sodium Hypochlorite

This experiment adapts a common method for alcohol oxidation using household bleach (a source of sodium hypochlorite, NaOCl) and acetic acid.^[10]

Materials:

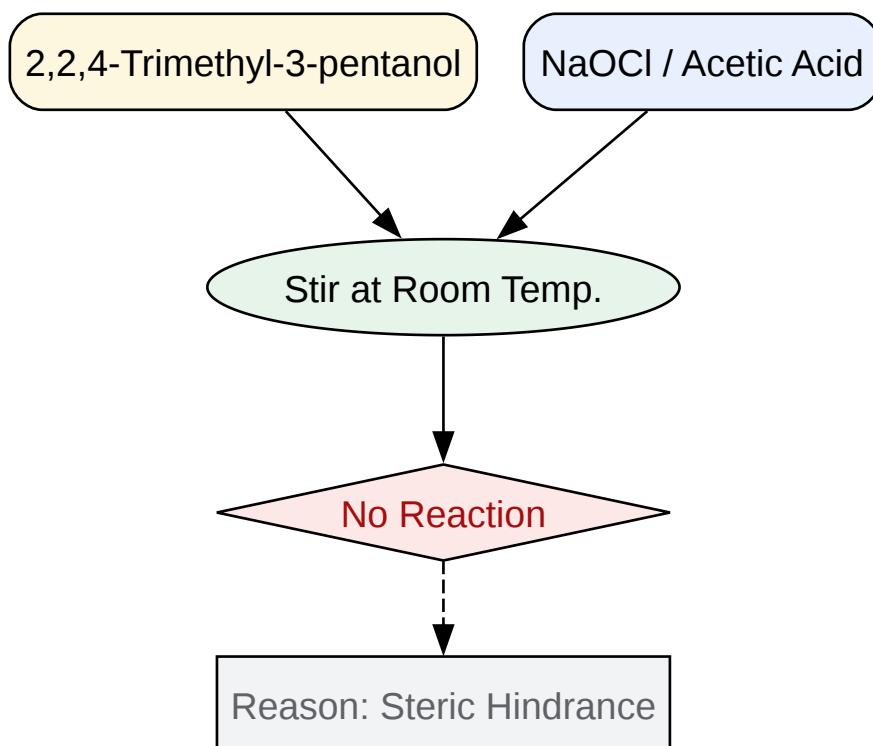
- **2,2,4-trimethyl-3-pentanol**
- Cyclohexanol (as a positive control)
- Glacial acetic acid
- Sodium hypochlorite solution (household bleach, ~5-6%)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- TLC plates, IR spectrometer

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve **2,2,4-trimethyl-3-pentanol** (1.0 g) in glacial acetic acid (10 mL).
- Addition of Oxidant: Cool the flask in an ice bath. Slowly add sodium hypochlorite solution (15 mL) dropwise while stirring.
- Reaction Monitoring: After addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction by TLC, spotting the starting material and the reaction mixture.
- Workup: Transfer the mixture to a separatory funnel. Add diethyl ether (20 mL) to extract the organic components. Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, then with water.
- Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent. Analyze the residue by IR spectroscopy.
- Positive Control: Repeat the entire procedure using cyclohexanol instead of **2,2,4-trimethyl-3-pentanol**.

Expected Results:

- **2,2,4-Trimethyl-3-pentanol:** TLC analysis will show predominantly unreacted starting material. The IR spectrum of the product will show a persistent broad O-H stretch ($\sim 3300\text{ cm}^{-1}$) and no significant appearance of a strong C=O stretch ($\sim 1715\text{ cm}^{-1}$).
- Cyclohexanol (Control): The reaction will proceed to completion. The IR spectrum of the product will show the disappearance of the O-H stretch and the appearance of a strong C=O stretch, confirming the formation of cyclohexanone.

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Caption: Logical flow of the attempted oxidation experiment.

Application II: Challenges in Esterification

Esterification, particularly the Fischer method, involves the nucleophilic attack of an alcohol on a protonated carboxylic acid.^[11] This reaction is highly sensitive to steric hindrance at both the

alcohol and the acid. Tertiary alcohols react poorly, and highly hindered secondary alcohols like **2,2,4-trimethyl-3-pentanol** also exhibit extremely low reactivity.[11]

Protocol: Attempted Fischer Esterification

This protocol attempts to form an ester from **2,2,4-trimethyl-3-pentanol** and acetic acid, a reaction that is facile for simple alcohols.[12]

Materials:

- **2,2,4-trimethyl-3-pentanol**
- 1-Pentanol (as a positive control)
- Glacial acetic acid
- Concentrated sulfuric acid (catalyst)
- Diethyl ether
- Saturated sodium bicarbonate solution

Procedure:

- Reaction Setup: In a round-bottom flask, combine **2,2,4-trimethyl-3-pentanol** (2.0 mL), glacial acetic acid (5.0 mL), and 3-4 drops of concentrated sulfuric acid.
- Heating: Heat the mixture under reflux for 1 hour.
- Workup: Cool the mixture and transfer it to a separatory funnel containing cold water (20 mL). Extract with diethyl ether (2 x 15 mL).
- Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to remove unreacted acetic acid and the sulfuric acid catalyst.
- Analysis: Dry the organic layer over anhydrous sodium sulfate and concentrate it. Analyze the crude product by smelling (cautiously wafting) and by IR spectroscopy.

- Positive Control: Repeat the procedure using 1-pentanol.

Expected Results:

- 2,2,4-Trimethyl-3-pentanol:** The product will likely retain the alcoholic odor of the starting material. The IR spectrum will show a large O-H peak and, at most, a very small C=O peak (~1735 cm⁻¹), indicating negligible ester formation.
- 1-Pentanol (Control): The product will have a distinct fruity odor (like banana or pear), characteristic of pentyl acetate. The IR spectrum will show a strong C=O stretch and the absence of the broad O-H stretch from the starting alcohol.

Safety and Handling

2,2,4-Trimethyl-3-pentanol should be handled with appropriate safety precautions in a well-ventilated fume hood.

- GHS Hazard Statements: Classified as a flammable liquid and vapor (H226), harmful if swallowed (H302), causes skin irritation (H315), and may cause respiratory irritation (H335).
- Precautionary Measures: Keep away from heat, sparks, and open flames.[13] Use non-sparking tools and take measures to prevent static discharge.
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13][14]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[13][14]
- First Aid:
 - Skin Contact: Immediately flush skin with plenty of water.[14]
 - Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[14]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [14]
 - Inhalation: Move to fresh air.[14]

Conclusion

2,2,4-Trimethyl-3-pentanol serves as an exemplary model for understanding the profound impact of steric hindrance on chemical reactivity. Its resistance to common alcohol transformations makes it a valuable negative control in experimental studies and a challenging substrate for developing robust synthetic methodologies for hindered molecules. The protocols detailed herein provide researchers with a practical framework for exploring and demonstrating these fundamental principles of organic chemistry.

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